
Hexachlororuthenium
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexachlororuthenium, can be synthesized through the chlorination of ruthenium metal. The process involves heating powdered ruthenium metal with chlorine gas. The reaction is typically conducted in the presence of carbon monoxide, which helps in carrying the product by the gas stream and crystallizing it upon cooling .
Industrial Production Methods: Industrial production of ruthenium chloride (RuCl6), (OC-6-11)-, follows similar synthetic routes but on a larger scale. The chlorination process is optimized to ensure high yield and purity of the compound. The product is then purified through recrystallization techniques to obtain the desired quality .
Chemical Reactions Analysis
Ligand Exchange Dynamics
Hexachlororuthenium undergoes complex ligand substitution processes influenced by environmental conditions:
Aquation Reaction
Anation Equilibrium
Redox Reaction Mechanisms
RuCl₆³⁻ participates in electron transfer processes through distinct pathways:
Oxidation Pathways
Oxidizing Agent | Product Formed | Reaction Conditions |
---|---|---|
KMnO₄/H₂O₂ | RuO₄⁻/RuO₄²⁻ | Acidic aqueous media |
O₂ (atmospheric) | RuO₂·nH₂O | Alkaline solutions |
Reduction Behavior
-
Sodium borohydride converts RuCl₆³⁻ to Ru³⁺ colloids (
) -
Lithium aluminum hydride yields metallic ruthenium nanoparticles
Catalytic Reaction Profiles
This compound derivatives demonstrate catalytic versatility:
Hydrogenation Catalysis
Oxidation Reactions
Substrate | Product | Conversion (%) | Selectivity (%) |
---|---|---|---|
Benzyl alcohol | Benzaldehyde | 98.2 | 94.7 |
Cyclohexane | Cyclohexanol | 87.4 | 82.1 |
Mechanistic studies using stopped-flow spectroscopy reveal Ruᴠᴵ=O intermediates as active oxidants
Isotopic Exchange Kinetics
Chloride ligand mobility was quantified using ³⁶Cl tracer studies:
Exchange Rate Parameters
Structural Effects on Reactivity
X-ray absorption spectroscopy data:
Parameter | [RuCl₆]³⁻ | [RuCl₅(H₂O)]²⁻ |
---|---|---|
Ru-Cl bond length | 2.32 Å | 2.35 Å |
Cl-Ru-Cl angle | 90.1° | 89.7° |
Coordination geometry changes from octahedral to distorted square pyramidal during ligand substitution
Scientific Research Applications
Catalytic Applications
Hexachlororuthenium as a Catalyst
Ruthenium-based catalysts are increasingly recognized for their efficiency and lower cost compared to traditional noble metal catalysts. This compound exhibits unique catalytic properties that make it suitable for various chemical reactions, including:
- Hydrogenation Reactions : It has been utilized in hydrogenation processes due to its ability to facilitate the addition of hydrogen across double bonds.
- Oxidation Reactions : Research indicates that this compound can catalyze the oxidation of organic substrates, enhancing reaction rates significantly.
Reaction Type | Application | Reference |
---|---|---|
Hydrogenation | Reduction of alkenes | |
Oxidation | Oxidation of alcohols to ketones |
Biomedical Applications
Anticancer Properties
This compound has shown promise as an anticancer agent. Its mechanism involves targeting cancer cells with reduced toxicity compared to conventional platinum-based drugs like cisplatin. Studies have demonstrated that:
- Cellular Uptake : Ruthenium complexes can penetrate cell membranes effectively, allowing for targeted delivery to cancerous tissues.
- Mechanism of Action : The reduction of Ru(III) to Ru(II) in the tumor microenvironment enhances its cytotoxicity.
Case Study: Ruthenium Complexes in Cancer Therapy
A study highlighted the efficacy of a this compound complex in inhibiting tumor growth in various cancer cell lines. The complex exhibited significant cytotoxic effects with an LD50 of approximately 1 μM under irradiation conditions, indicating its potential as a photodynamic therapy agent .
Cancer Cell Line | IC50 (μM) | Mechanism |
---|---|---|
A549 (Lung) | 1.0 | ROS generation |
MCF-7 (Breast) | 0.8 | Apoptosis induction |
Material Science Applications
Electrochemical Sensors
This compound is being explored for use in electrochemical biosensors due to its ability to facilitate electron transfer reactions. These sensors are crucial for detecting biomolecules and pollutants.
- DNA Biosensors : The compound has been incorporated into electrochemical DNA biosensors, improving sensitivity and specificity for detecting genetic material related to diseases .
Table: Performance Metrics of Electrochemical Sensors
Sensor Type | Detection Limit (nM) | Application |
---|---|---|
DNA Sensor | 10 | Genetic disease detection |
Protein Sensor | 5 | Biomarker identification |
Antimicrobial Properties
Recent studies have investigated the antibacterial activity of this compound complexes against various bacterial strains, showing promising results:
- Bacterial Inhibition : The complexes demonstrated bacteriostatic effects against Pseudomonas aeruginosa and Staphylococcus aureus, making them potential candidates for treating biofilm-associated infections .
Case Study: Antibacterial Activity
In a comparative study, this compound complexes were tested against standard bacterial strains, revealing effective inhibition at concentrations lower than traditional antibiotics.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) (μg/mL) |
---|---|
S. aureus | 15 |
E. coli | 20 |
Mechanism of Action
The mechanism of action of ruthenium chloride (RuCl6), (OC-6-11)-, involves its interaction with molecular targets and pathways within cells. The compound can form coordination complexes with biomolecules, such as proteins and nucleic acids, leading to alterations in their structure and function. This interaction can result in the inhibition of enzymatic activity, disruption of cellular processes, and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Ruthenium (III) chloride (RuCl3): A commonly used starting material in ruthenium chemistry, known for its dark brown or black solid form.
Ruthenium tetroxide (RuO4): A highly reactive and volatile compound used in oxidation reactions and as a staining agent in microscopy.
Uniqueness: Hexachlororuthenium, is unique due to its high oxidation state and the presence of six chlorine atoms, which confer distinct reactivity and coordination properties. This makes it particularly valuable in the synthesis of complex ruthenium-based materials and catalysts .
Q & A
Basic Research Questions
Q. What are the established methodologies for synthesizing hexachlororuthenium, and how can purity be validated?
this compound (RuCl₆³⁻) synthesis typically involves chlorination of ruthenium precursors under controlled conditions. A common method includes reacting ruthenium metal or RuO₂ with Cl₂ gas at elevated temperatures (300–500°C) in a quartz tube reactor . Purity validation requires X-ray diffraction (XRD) to confirm crystallinity, inductively coupled plasma mass spectrometry (ICP-MS) for elemental analysis, and UV-vis spectroscopy to detect impurities. Cross-referencing with literature-reported spectral signatures (e.g., IR peaks at 320–350 cm⁻¹ for Ru-Cl stretching) is critical .
Q. How should researchers design experiments to assess the stability of this compound in aqueous solutions?
Stability studies require pH-controlled environments (e.g., acidic media to prevent hydrolysis) and inert atmospheres (e.g., N₂ gloveboxes). Monitor decomposition via cyclic voltammetry (to track redox behavior) and UV-vis spectroscopy over time. Compare results with thermodynamic data (e.g., Eh-pH diagrams for Ru-Cl systems) to identify metastable phases. Include control experiments with varying ionic strengths to isolate hydrolysis effects .
Q. What safety protocols are essential when handling this compound in laboratory settings?
this compound is toxic and corrosive. Use fume hoods for synthesis, nitrile gloves for handling, and sealed containers for storage. Emergency protocols should include neutralization of spills with sodium bicarbonate and immediate rinsing of exposed skin. Regular air monitoring for chlorine gas and ruthenium particulates is recommended, with waste disposed via certified hazardous material channels .
Advanced Research Questions
Q. How can computational chemistry resolve contradictions in reported redox potentials of this compound complexes?
Density functional theory (DFT) calculations can model electron-transfer processes and predict redox potentials. Compare computed values (e.g., using B3LYP/def2-TZVP) with experimental cyclic voltammetry data. Discrepancies may arise from solvent effects or counterion interactions—explicit solvent models (e.g., COSMO) improve accuracy. Validate with high-level coupled-cluster (CCSD(T)) benchmarks for critical systems .
Q. What strategies optimize this compound’s catalytic activity in oxidation reactions while minimizing ligand degradation?
Ligand design is key: employ sterically hindered ligands (e.g., bipyridines) to stabilize Ru centers. Kinetic studies (e.g., stopped-flow UV-vis) identify rate-limiting steps, while in-situ EXAFS/XANES probes local coordination changes. Compare turnover numbers (TONs) under varying O₂ pressures and temperatures to balance activity and stability. Reference mechanistic studies from organometallic catalysis literature to refine hypotheses .
Q. How should researchers address discrepancies in crystallographic data for this compound salts across different studies?
Cross-validate XRD results with single-crystal datasets (CCDC entries) and check for overlooked symmetry elements (e.g., twinning). Use Rietveld refinement to account for preferred orientation in powder samples. If inconsistencies persist, conduct elemental analysis (EDS/WDX) to rule out non-stoichiometric impurities. Collaborative data-sharing platforms (e.g., crystallography repositories) aid in resolving structural ambiguities .
Q. What advanced spectroscopic techniques differentiate this compound’s electronic states in mixed-valence systems?
X-ray photoelectron spectroscopy (XPS) identifies oxidation states via Ru 3d₅/₂ binding energies. Electron paramagnetic resonance (EPR) detects paramagnetic intermediates in redox cycles. For dynamic systems, time-resolved infrared (TRIR) spectroscopy tracks ligand exchange kinetics. Pair these with DFT-derived molecular orbital diagrams to correlate spectral features with electronic structure .
Q. Methodological Guidance
Q. How to integrate literature data into a cohesive analysis of this compound’s reactivity?
Use citation management tools (e.g., Zotero) to organize sources by reaction type (e.g., ligand substitution, redox). Tabulate key parameters (e.g., rate constants, activation energies) and highlight outliers. Apply statistical meta-analysis to identify trends (e.g., Arrhenius pre-exponential factors across studies). Critically evaluate experimental conditions (e.g., solvent purity) that may explain variability .
Q. What statistical methods are appropriate for analyzing reproducibility in this compound synthesis yields?
Perform triplicate syntheses under identical conditions and apply ANOVA to assess variance. Use Grubbs’ test to identify outliers. For low-yield reactions, design-of-experiments (DoE) approaches (e.g., factorial designs) isolate critical variables (e.g., temperature, Cl₂ flow rate). Report confidence intervals (95%) for yield ranges in publications .
Q. How to design a collaborative study on this compound’s environmental fate across disciplines?
Define interdisciplinary objectives (e.g., ecotoxicology + computational modeling). Use shared protocols for sample preparation (e.g., ISO guidelines) and centralize data in cloud platforms (e.g., OSF). Assign roles: synthetic chemists prepare isotopically labeled analogs, while environmental scientists conduct leaching tests. Regular cross-team reviews ensure methodological alignment .
Properties
IUPAC Name |
hexachlororuthenium | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6ClH.Ru/h6*1H;/q;;;;;;+6/p-6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCKWXPBDKSOVOK-UHFFFAOYSA-H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
Cl[Ru](Cl)(Cl)(Cl)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl6Ru | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59201-33-1, 25443-63-4 | |
Record name | Ruthenium chloride (RuCl6), (OC-6-11)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59201-33-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Tripotassium hexachlororuthenate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025443634 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ruthenium chloride (RuCl6), (OC-6-11)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059201331 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Potassium ruthenium chloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=291328 | |
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Record name | Ruthenium chloride (RuCl6), (OC-6-11)- | |
Source | EPA Chemicals under the TSCA | |
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Record name | Tripotassium hexachlororuthenate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.697 | |
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